Sodium dithionate dihydrate

説明

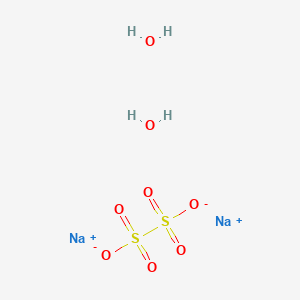

Structure

2D Structure

特性

InChI |

InChI=1S/2Na.H2O6S2.2H2O/c;;1-7(2,3)8(4,5)6;;/h;;(H,1,2,3)(H,4,5,6);2*1H2/q2*+1;;;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBNMRWYRNTRCV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]S(=O)(=O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721112 | |

| Record name | Sodium dithionate--water (2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10101-85-6 | |

| Record name | Sodium dithionate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium dithionate--water (2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM DITHIONATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYE4U9EYW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation Techniques for Sodium Dithionate Dihydrate

Established Laboratory Synthesis Routes for Na₂S₂O₆·2H₂O

The laboratory-scale synthesis of sodium dithionate (B1226804) dihydrate can be approached through various chemical reactions, primarily involving the oxidation or reduction of sulfur-containing precursors.

Reduction of Sulfurous Acid Derivatives in Aqueous Media

While less common for the direct synthesis of dithionate, reduction pathways are fundamental to the chemistry of sulfur oxyanions. It is crucial to distinguish sodium dithionate (Na₂S₂O₆) from the powerful reducing agent sodium dithionite (B78146) (Na₂S₂O₄). wikipedia.org Industrial production of sodium dithionite often involves the reduction of sulfur dioxide. wikipedia.orgatamanchemicals.com

Oxidation Reactions Yielding the Dithionate Anion

A prevalent laboratory method for preparing sodium dithionate involves the oxidation of sodium bisulfite (NaHSO₃) with manganese dioxide (MnO₂). wikipedia.orgontosight.ai The reaction proceeds as follows:

2NaHSO₃ + MnO₂ → Na₂S₂O₆ + MnO + H₂O wikipedia.org

Another oxidative route utilizes the oxidation of sodium thiosulfate (B1220275) (Na₂S₂O₃) with chlorine gas or sodium hypochlorite (B82951) solution. wikipedia.org The reaction with chlorine is represented by the equation:

3Cl₂ + Na₂S₂O₃·5H₂O + 6NaOH → Na₂S₂O₆ + 6NaCl + 8H₂O wikipedia.org

Alternatively, oxidation of sodium sulfite (B76179) (Na₂SO₃) can be achieved using silver(I) cations. wikipedia.orgprepchem.com

Preparation via Manganese Dithionate Carbonation Pathways

An indirect but effective method for producing sodium dithionate dihydrate involves the carbonation of manganese dithionate (MnS₂O₆). This process typically starts with the reaction of manganese dioxide with sulfur dioxide to form manganese dithionate. Subsequently, the manganese dithionate solution is treated with a sodium-containing base, such as sodium carbonate or sodium bicarbonate, to precipitate manganese carbonate and leave sodium dithionate in the solution. google.com The general reaction is:

MnS₂O₆ + Na₂CO₃ → Na₂S₂O₆ + MnCO₃

This pathway is particularly relevant in hydrometallurgical processes for manganese recovery, where dithionate is a byproduct. google.comproprocesseps.com

Industrial-Scale Synthetic Approaches and Process Optimization for Dithionate Production

On an industrial scale, the production of dithionates is often linked to other chemical manufacturing processes. For instance, the production of sodium dithionite, a related but distinct compound, is carried out on a large scale using methods like the zinc dust process, formate (B1220265) process, or sodium borohydride (B1222165) process. atamanchemicals.comgloballcadataaccess.orgnih.gov While these methods are for dithionite, the underlying principles of handling sulfur-based compounds are relevant.

The synthesis involving manganese dioxide and sulfur dioxide is a key industrial consideration, especially in the context of processing low-grade manganese ores. proprocesseps.com Process optimization in this context focuses on maximizing the yield of desired manganese products while managing the formation of dithionate. proprocesseps.com The recovery of water and the decomposition of dithionates are critical for the economic viability of such processes. google.com

Purification and Recrystallization Strategies for Enhanced Crystalline Purity

Obtaining high-purity this compound often requires purification and recrystallization steps to remove unreacted starting materials and byproducts.

Solvent-Assisted Recrystallization Techniques

Recrystallization from aqueous solutions is a common method for purifying sodium dithionate. The solubility of sodium dithionate in water increases significantly with temperature, allowing for effective purification by cooling a saturated solution. wikipedia.org

For instance, a crude product can be dissolved in hot water, filtered to remove insoluble impurities, and then cooled to induce crystallization of the purified dihydrate. prepchem.com The use of alcohol-water mixtures can also be employed to enhance the crystallization process and wash the final product. prepchem.com Specifically, recrystallization from a 1:1 alcohol-water mixture at 80°C has been described. prepchem.com Washing the crystals with alcohol and then acetone (B3395972) helps in removing residual water and soluble impurities, leading to a dry, high-purity product. prepchem.com

A detailed procedure for obtaining analytically pure sodium dithionite, a related compound, involves recrystallization from a 0.1 M NaOH-methanol solution under anaerobic conditions, highlighting the importance of solvent choice and atmospheric control for sensitive sulfur compounds. nih.gov

Control of Hydration State During Synthesis: Anhydrous vs. Dihydrate Formation

Sodium dithionate can exist in a stable dihydrate form (Na₂S₂O₆·2H₂O) or an anhydrous form (Na₂S₂O₆). The formation and stability of these states are primarily controlled by temperature and the ambient relative humidity (RH). researchgate.net

During synthesis from aqueous solutions, the dihydrate is the favored product when crystallization occurs at temperatures below the dehydration point. google.com The transition between the hydrate (B1144303) and anhydrous forms is reversible. researchgate.net

Temperature Control: The dihydrate form is stable at room temperature but loses its water of crystallization upon heating. The dehydration process typically begins around 90°C. wikipedia.org Thermal analyses, such as Thermogravimetric-Differential Scanning Calorimetry (TG-DSC), precisely show the loss of two water molecules to form the anhydrous salt upon heating. researchgate.netresearchgate.net To obtain the anhydrous form, the dihydrate can be heated, though care must be taken as the anhydrous salt itself decomposes at higher temperatures (190°C). wikipedia.org

Humidity Control: The hydration state is also critically dependent on ambient moisture. Dynamic vapor sorption (DVS) analysis demonstrates that the anhydrous form will absorb water from the atmosphere to form the dihydrate when the relative humidity exceeds a certain threshold. researchgate.net Conversely, the dihydrate will release its water molecules in a sufficiently dry environment. researchgate.net Isotherm plots from DVS studies show this reversible transformation, highlighting the importance of controlling the atmospheric conditions during storage and handling to maintain the desired hydration state. researchgate.net

Therefore, the synthesis of this compound requires crystallization from water at moderate temperatures and storage under conditions of sufficient humidity to prevent dehydration. To produce the anhydrous form, a post-synthesis dehydration step involving controlled heating or storage in a desiccated environment is necessary. wikipedia.orgresearchgate.net

Table 3: Conditions Favoring Anhydrous vs. Dihydrate Forms of Sodium Dithionate

| Form | Favored Temperature Range | Favored Relative Humidity (RH) | Key Characteristics | Reference |

|---|---|---|---|---|

| This compound (Na₂S₂O₆·2H₂O) | Below 90°C | Above critical transition RH | Crystallizes from aqueous solutions at room temperature. Melts at 52°C. | wikipedia.orgresearchgate.net |

| Anhydrous Sodium Dithionate (Na₂S₂O₆) | Above 90°C (for dehydration) | Below critical transition RH | Formed by heating the dihydrate. Decomposes at 190°C. Can rehydrate in moist air. | wikipedia.orgresearchgate.net |

Advanced Crystallographic and Structural Elucidations of Sodium Dithionate Dihydrate

Detailed Crystal Structure Analysis of Na₂S₂O₆·2H₂O

The precise architecture of sodium dithionate (B1226804) dihydrate (Na₂S₂O₆·2H₂O) has been thoroughly elucidated through single-crystal X-ray diffraction techniques. These studies have provided a definitive understanding of its atomic arrangement, revealing a stable and intricate crystalline framework.

Detailed crystallographic analyses have conclusively determined that sodium dithionate dihydrate crystallizes in the orthorhombic system, contrary to some initial classifications. iucr.orgrug.nl The space group is identified as Pnma, with four formula units (Z=4) per unit cell. iucr.orgrug.nl The lattice parameters, which define the dimensions of the unit cell, have been refined over successive studies. An early investigation in 1956 reported the lattice constants as a = 6.42 Å, b = 10.75 Å, and c = 10.62 Å. iucr.org A subsequent refinement in 1978 provided highly precise values of a = 6.411 Å, b = 10.761 Å, and c = 10.675 Å. rug.nl

| Parameter | Value (Martínez et al., 1956) iucr.org | Value (Kiers et al., 1978) rug.nl |

|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pnma | Pnma |

| a (Å) | 6.42 ± 0.01 | 6.411 (5) |

| b (Å) | 10.75 ± 0.01 | 10.761 (7) |

| c (Å) | 10.62 ± 0.01 | 10.675 (8) |

| Z (Formula units per cell) | 4 | 4 |

The geometry of the dithionate anion within the crystal lattice has been determined with high accuracy. The anion consists of two sulfur atoms, each bonded to three oxygen atoms, and to each other. Refined X-ray diffraction data have established the precise lengths of these covalent bonds and the angles between them. The sulfur-sulfur (S-S) bond length is approximately 2.141 Å to 2.16 Å. iucr.orgrug.nl The sulfur-oxygen (S-O) bonds are considerably shorter, measured at approximately 1.45 Å. iucr.orgrug.nl The key bond angles that define the anion's shape are the S-S-O angle, found to be around 104.6°, and the O-S-O angle, at 114.1°. rug.nl

| Measurement | Value (Martínez et al., 1956) iucr.org | Value (Kiers et al., 1978) rug.nl |

|---|---|---|

| S-S Bond Length (Å) | 2.16 | 2.141 (1) |

| S-O Bond Length (Å) | 1.45 | 1.452 (1) |

| ∠S-S-O | 103° | 104.6° |

| ∠O-S-O | - | 114.1° |

The three-dimensional arrangement, or conformation, of the dithionate anion is a crucial aspect of its structure. In the solid dihydrate form, the two SO₃ groups at either end of the S-S bond adopt a staggered arrangement. rug.nl This conformation gives the S₂O₆²⁻ ion an approximate D₃d symmetry, which is a highly symmetric, centrosymmetric point group. rug.nl This staggered conformation is the most stable arrangement, minimizing the electrostatic repulsion between the oxygen atoms of the two sulfonate groups.

Role of Water Molecules in the Dihydrate Crystalline Structure

The two water molecules included in the chemical formula are not merely trapped within the crystal but are integral to its structure, participating in coordination and extensive hydrogen bonding that stabilizes the entire lattice.

The water molecules play a critical role in linking the different components of the crystal. The sodium ions (Na⁺) are coordinated by six oxygen atoms in a distorted octahedral geometry. iucr.org Four of these oxygen atoms belong to different dithionate ions, and two are from the water molecules of crystallization. iucr.org Furthermore, the water molecules act as hydrogen bond donors, forming O-H···O hydrogen bonds with the oxygen atoms of the dithionate anions. rug.nl This creates a robust, three-dimensional network that connects the sodium cations and dithionate anions, contributing significantly to the stability of the crystalline solid. rug.nlresearchgate.net

Phase Transitions and Dehydration Phenomena in Na₂S₂O₆·2H₂O

The crystalline structure of this compound (Na₂S₂O₆·2H₂O) is intrinsically linked to its water molecules. These water molecules play a crucial role in stabilizing the crystal lattice, and their removal upon heating initiates significant phase transitions and structural changes. researchgate.net The study of these dehydration phenomena is essential for understanding the compound's thermal stability and structural dynamics.

Mechanism of Water Loss Upon Heating

The dehydration of this compound is a thermally induced process where the two molecules of water of crystallization are lost. This process is not a simple evaporation but a distinct phase transition. Upon heating, the water of crystallization is completely lost at approximately 90°C. wikipedia.org

Thermogravimetric and differential scanning calorimetry (DSC) analyses are key techniques used to elucidate the mechanism of this water loss. researchgate.net These analyses reveal the temperature ranges and energetic changes associated with the dehydration process. The removal of water molecules from the crystal lattice is an endothermic process, as energy is required to break the bonds holding the water within the structure.

Table 1: Dehydration Characteristics of this compound

| Parameter | Observation | Source |

|---|---|---|

| Dehydration Temperature | ~ 90°C | wikipedia.org |

| Process | Loss of two water molecules of crystallization | researchgate.netwikipedia.org |

The process begins with the weakening of the coordinative bonds between the sodium ions and the water molecules, as well as the hydrogen bonds linking the water molecules to the dithionate anions. As the temperature increases to the transition point, these bonds rupture, allowing the water molecules to escape from the lattice, leaving behind the anhydrous sodium dithionate (Na₂S₂O₆).

Structural Reorganization During Dehydration/Rehydration Cycles

The loss of water from the Na₂S₂O₆·2H₂O crystal lattice is accompanied by a significant structural reorganization. The initial dihydrate crystal structure transforms into a new, anhydrous crystalline phase. Specifically, upon losing its water of crystallization, the crystal structure of sodium dithionate changes to a hexagonal system. wikipedia.org

Studies have also demonstrated that these hydration and dehydration phenomena can be reversible. researchgate.net Dynamic vapor sorption (DVS) analysis highlights the important role of water in the crystalline structure by showing that the anhydrous form can reabsorb water from the atmosphere to revert to the dihydrate form, particularly under specific conditions of relative humidity. researchgate.net This rehydration process involves the re-integration of water molecules into the crystal lattice, leading to a structural transition back to the dihydrate phase. The reversibility of this cycle underscores the dynamic relationship between the crystal structure and its hydration state.

Investigations into Structural Defects and Imperfections in Single Crystals

While the ideal crystal is a perfectly ordered, repeating array of atoms, real single crystals invariably contain defects and imperfections. In the context of sodium dithionate, a significant area of research has been its role as an impurity that induces structural defects in other crystals, such as sodium chlorate (B79027) (NaClO₃). researchgate.netcore.ac.uk The incorporation of dithionate ions into a host lattice provides a valuable model for studying crystal imperfections.

When sodium dithionate is present as an impurity during the crystallization of sodium chlorate, the dithionate ions can become incorporated into the NaClO₃ crystal lattice. researchgate.net This substitution creates localized strain and lattice distortions. core.ac.uk These imperfect regions within the crystal are a primary focus of crystallographic investigation.

X-ray topography is a powerful, non-destructive technique used to visualize these structural defects. core.ac.uk This method relies on the principles of Bragg diffraction. In a perfect crystal, the X-ray beam is diffracted uniformly. However, in areas with lattice distortion, such as those surrounding an incorporated dithionate impurity, the Bragg condition is locally altered. This results in variations in the intensity of the diffracted X-ray beam, creating a contrasted image on a film or detector. The distorted regions typically appear as darker areas, allowing for the direct visualization and characterization of the defects and the strain fields they produce. core.ac.uk

Table 2: Analysis of Dithionate-Induced Crystal Defects

| Investigation Focus | Technique Employed | Findings | Source |

|---|---|---|---|

| Lattice Distortion | X-ray Topography | Visualizes strain fields and distorted regions around incorporated dithionate ions. | core.ac.uk |

| Impurity Incorporation | Crystal Growth Studies | Dithionate ions from Na₂S₂O₆ can act as impurities in host crystals like NaClO₃. | researchgate.net |

These investigations are crucial for understanding how impurities affect crystal growth, morphology, and physical properties. The study of sodium dithionate as a source of imperfections in host crystals provides fundamental insights into the nature of lattice defects and their crystallographic signatures. core.ac.uk

Spectroscopic Characterization of Sodium Dithionate Dihydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the local environment of specific nuclei. For sodium dithionate (B1226804) dihydrate, ²³Na solid-state NMR is the technique of choice for probing the sodium ion's coordination sphere. The ²³Na nucleus has a nuclear spin (I) of 3/2, which means it possesses an electric quadrupole moment. rsc.org This quadrupole moment interacts with the local electric field gradient (EFG) at the nucleus, providing valuable information about the symmetry of the sodium ion's electronic surroundings. rsc.org

While some sources have reported that sodium dithionate dihydrate was not detected by NMR spectra, specialized solid-state NMR techniques are capable of providing detailed structural information for quadrupolar nuclei like ²³Na. researchgate.net In solid samples, the orientation-dependent nature of the quadrupolar interaction and chemical shift anisotropy (CSA) leads to significant line broadening, which can obscure spectral details. mst.edu To overcome this, high-resolution solid-state NMR methods like Magic-Angle Spinning (MAS) are employed. mst.eduoup.com MAS involves physically spinning the sample at a specific angle (54.7°) relative to the external magnetic field to average out these anisotropic interactions, resulting in narrower lines and improved resolution. mst.edu

The ²³Na chemical shifts observed in the solid state are sensitive to the coordination environment, including ion-ion, ion-solvent, and ion-ligand interactions. oup.com Studies on various sodium salts have shown that the chemical shifts can be correlated with parameters such as the Na-O interatomic distance and the coordination number around the Na⁺ ion. acs.org Advanced techniques such as double-rotation (DOR) and multiple-quantum magic-angle spinning (MQMAS) can further enhance resolution, allowing for the differentiation of crystallographically distinct sodium sites and the precise measurement of quadrupolar coupling constants and chemical shifts. researchgate.netresearchgate.net These parameters offer direct insight into the local geometry and electronic structure of the sodium cation within the crystal lattice of this compound.

| Property | Value |

|---|---|

| Nuclear Spin (I) | 3/2 |

| Natural Abundance | 100% |

| Gyromagnetic Ratio (γ) | 7.080 x 107 rad T-1 s-1 |

| Quadrupole Moment (Q) | +0.108 x 10-28 m2 |

| Reference Compound | NaCl (aqueous) |

X-ray Absorption Spectroscopy (XAS) and Related Techniques

X-ray Absorption Spectroscopy (XAS) is a highly specific technique used to determine the local geometric and electronic structure of a particular element. For this compound, Sulfur K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy is particularly informative. This method probes the transition of a sulfur 1s core electron to unoccupied electronic states upon absorption of X-rays. xrayabsorption.org The energy and features of the absorption edge are highly sensitive to the oxidation state and coordination environment of the sulfur atoms. rruff.infoacs.org

A fundamental principle of S K-edge XANES is the chemical shift of the absorption edge: the edge energy increases with the increasing oxidation state of the sulfur atom. rruff.infoarizona.edu This is due to the increased binding energy of the core electrons as the effective nuclear charge on the sulfur atom increases. rruff.info For instance, a large energy shift of approximately 10-12 eV is observed between sulfide (B99878) (S²⁻, oxidation state -2) and sulfate (B86663) (S⁶⁺, oxidation state +6). rruff.info In the dithionate anion (S₂O₆²⁻), sulfur has a formal oxidation state of +5. Therefore, the S K-edge energy for sodium dithionate would be expected to appear at a high energy, between that of sulfite (B76179) (S⁴⁺) and sulfate (S⁶⁺).

This technique can serve as a "fingerprint" to identify and quantify different sulfur species within a sample. xrayabsorption.orgnih.gov The fine structure of the XANES spectrum provides additional details about the molecular orbitals and the local geometry around the sulfur atoms. Analysis of the pre-edge and main-edge features can reveal information about the symmetry of the sulfur site and the nature of its bonding with oxygen atoms in the dithionate anion. While specific XANES spectra for this compound are not detailed in the available research, the principles established from studies on other sulfur-oxygen compounds provide a clear framework for its characterization. pnas.orgrsc.orgresearchgate.net

| Sulfur Species | Formal Oxidation State | Approximate Edge Position (eV) |

|---|---|---|

| Sulfide (S2-) | -2 | ~2470 - 2472 |

| Thiol/Thioether (-SH/R-S-R) | -2 | ~2473 |

| Disulfide (R-S-S-R) | -1 | ~2472 |

| Sulfoxide (R2SO) | +2 | ~2476 |

| Sulfite (SO32-) | +4 | ~2478 - 2480 |

| Sulfate (SO42-) | +6 | ~2482 |

Note: Edge positions are approximate and can vary based on the specific compound and local chemical environment. Data compiled from multiple sources. rruff.infoarizona.edupnas.orgrsc.orgresearchgate.net

Advanced Spectroscopic Probes for Electronic Structure Investigations

Beyond conventional methods, advanced spectroscopic techniques offer deeper insights into the electronic structure and dynamics of this compound. One such technique is Stimulated Raman Scattering (SRS), a nonlinear optical spectroscopy method. nih.gov SRS is sensitive to the same vibrational modes as spontaneous Raman scattering but provides significantly stronger signals, making it a powerful tool for investigating crystalline materials. nih.gov Research on this compound has identified it as a promising material for Raman laser converters, demonstrating efficient SRS with two primary promoting vibration modes at approximately 1098 cm⁻¹ and 290 cm⁻¹. This application highlights the unique vibrational and nonlinear optical properties of the crystal.

Furthermore, while sodium dithionate is not paramagnetic itself, it is frequently used as a reducing agent in Electron Paramagnetic Resonance (EPR) spectroscopy studies. nih.govresearchgate.net EPR probes the environment of unpaired electrons. In many biological and chemical systems, sodium dithionate is used to reduce metal centers (e.g., iron in iron-sulfur clusters) to generate a paramagnetic state that can be studied by EPR. nih.govresearchgate.net Its role in these experiments, though indirect, is crucial for enabling advanced spectroscopic characterization of complex systems. semanticscholar.orgatamanchemicals.com

The frontier of spectroscopic analysis involves ultrafast techniques that can probe electronic and structural dynamics on femtosecond (10⁻¹⁵ s) to attosecond (10⁻¹⁸ s) timescales. ethz.chspringerprofessional.de Time-resolved X-ray absorption spectroscopy, for example, can track changes in electronic and geometric structure during photochemical processes or following excitation by an ultrafast laser pulse. royalsocietypublishing.orgaip.org Other methods like femtosecond stimulated Raman scattering (FSRS) can follow the real-time motion of molecular vibrations. nih.gov While specific applications of these ultrafast methods to this compound have not been reported, they represent the next generation of tools that could be used to directly visualize the coherent motion of atoms and the evolving electronic structure within the dithionate anion and the crystal lattice. aps.org

Thermodynamic and Kinetic Studies of Sodium Dithionate Dihydrate

Thermal Decomposition Pathways and Products of Na₂S₂O₆·2H₂O

The thermal decomposition of sodium dithionate (B1226804) dihydrate (Na₂S₂O₆·2H₂O) is a multi-step process involving distinct dehydration and desulfurization stages. gkyj-aes-20963246.com Analysis under controlled heating provides insight into the structural transformations and the resulting chemical species.

Studies utilizing thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) have elucidated the key stages of decomposition. gkyj-aes-20963246.comresearchgate.net The process begins with the loss of the two molecules of water of crystallization. This dehydration step occurs when the compound is heated to approximately 90-101°C, resulting in the formation of anhydrous sodium dithionate (Na₂S₂O₆) with a hexagonal crystal structure. researchgate.netwikipedia.orgresearchgate.net

Kinetic studies have calculated the activation energies (Ea) for both primary decomposition stages. The dehydration process is characterized by a relatively low activation energy, while the subsequent desulfurization requires significantly more energy to proceed. gkyj-aes-20963246.com

| Decomposition Stage | Temperature Range (°C) | Phenomenon Observed | Activation Energy (Ea) (kJ/mol) | Source |

|---|---|---|---|---|

| Dehydration | ~90 - 101 | Loss of 2H₂O; transformation from dihydrate to anhydrous Na₂S₂O₆. | 14.75 - 18.11 | gkyj-aes-20963246.comresearchgate.netwikipedia.org |

| Desulfurization | > 250 (Optimum at 255) | Decomposition of anhydrous Na₂S₂O₆ to Na₂SO₄ and SO₂. | 132.61 - 137.18 | gkyj-aes-20963246.com |

The primary products of the thermal decomposition of sodium dithionate have been identified through chemical analysis, X-ray diffraction (XRD), and ion chromatography (IC). gkyj-aes-20963246.com During the desulfurization stage, the dithionate anion breaks down, leading to the formation of two main species: a solid residue and a gaseous product.

Na₂S₂O₆(s) → Na₂SO₄(s) + SO₂(g)

Stability Profiles of Dithionate Anion in Various Chemical Environments

The dithionate anion (S₂O₆²⁻), where sulfur is in the +5 oxidation state, exhibits a unique combination of thermodynamic instability and kinetic stability. wikipedia.orgwikipedia.org

From a thermodynamic perspective, the dithionate anion is unstable with respect to oxidation. The Gibbs free energy change (ΔG) for the oxidation of the dithionate anion to sulfate (B86663) is approximately -300 kJ/mol, indicating a thermodynamically favorable process. wikipedia.org Despite this, dithionates are generally stable compounds under normal conditions. wikipedia.org

The observed stability of the dithionate anion is due to significant kinetic barriers that hinder its oxidation and reduction. wikipedia.org The kinetics for the oxidation to sulfate are notably poor. wikipedia.org Consequently, dithionate is resistant to oxidation by moderate oxidizing agents such as permanganate (B83412), dichromate, or bromine under standard conditions. wikipedia.org To achieve oxidation to sulfate, strongly oxidizing conditions are necessary, such as boiling for an hour in 5 M sulfuric acid with an excess of potassium dichromate or treating with excess hydrogen peroxide followed by boiling with concentrated hydrochloric acid. wikipedia.org

Similarly, potent reducing agents like zinc in an acidic medium are required to reduce dithionates to sulfites or dithionites. Aqueous solutions of dithionates are remarkably stable and can be boiled without undergoing decomposition. wikipedia.org This high kinetic stability allows the dithionate anion to be used in crystallography to form stable single crystals with large cation complexes in high oxidation states. wikipedia.org

| Aspect of Stability | Key Finding | Condition/Value | Source |

|---|---|---|---|

| Thermodynamic Stability | Unstable against oxidation to sulfate. | ΔG ≈ -300 kJ/mol | wikipedia.org |

| Kinetic Stability | High kinetic barriers to redox reactions. | Resistant to moderate oxidizers/reducers. | wikipedia.orgwikipedia.org |

| Oxidation Conditions | Requires strong oxidizing agents and harsh conditions. | e.g., Boiling with K₂Cr₂O₇/H₂SO₄ | wikipedia.org |

| Aqueous Stability | Solutions can be boiled without decomposition. | - | wikipedia.org |

Influence of Environmental Factors on Dithionate Integrity (e.g., Humidity, Temperature)

The integrity of solid sodium dithionate dihydrate is significantly influenced by ambient temperature and humidity due to the crucial role of water in its crystalline structure. researchgate.net

Temperature: As detailed in section 5.1.1, temperature is a critical factor. The compound loses its water of crystallization when heated to around 90°C, transitioning from the dihydrate to the anhydrous form. researchgate.netwikipedia.org This dehydration represents a fundamental change to the compound's solid-state structure and integrity.

Humidity: The hydration and dehydration of sodium dithionate are reversible phenomena influenced by the relative humidity (RH) of the environment. researchgate.net Dynamic vapor sorption (DVS) analysis demonstrates that the water content of the crystalline solid changes in response to ambient humidity. researchgate.net This indicates that the dihydrate is stable within a specific range of relative humidity but will lose water in a dry environment and potentially absorb excess moisture under highly humid conditions, affecting its crystalline integrity. The water molecules are integral to maintaining the specific staggered configuration of the dithionate ion observed in the dihydrate's crystal lattice. researchgate.netwikipedia.org

Advanced Applications of Sodium Dithionate Dihydrate in Materials Science and Engineering

Sodium dithionate (B1226804) dihydrate (Na₂S₂O₆·2H₂O) is a compound that has demonstrated significant potential in specialized areas of materials science. Its unique crystalline structure and chemical properties are the basis for its advanced applications, particularly in the fields of nonlinear optics and crystal engineering. This article explores its role in these cutting-edge domains, focusing on its behavior as a nonlinear optical material and its influence as a habit-modifying impurity in the crystallization of other inorganic salts.

Theoretical and Computational Chemistry Studies of Sodium Dithionate Dihydrate

Molecular Dynamics Simulations of Hydration Shells and Crystal Lattice

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes. For sodium dithionate (B1226804) dihydrate, MD simulations can elucidate the structure and dynamics of water molecules surrounding the ions (hydration shells) and the stability of the crystal lattice itself.

Experimental studies show that in the solid state, the sodium cation (Na⁺) is surrounded by six oxygen atoms in a distorted octahedral arrangement. researchgate.net The crystal structure is further stabilized by hydrogen bonds involving the water molecules of hydration. researchgate.net

An MD simulation of this system would typically involve the following steps:

System Setup: A simulation box is constructed containing the ions (Na⁺ and S₂O₆²⁻) arranged in their crystal lattice positions, along with water molecules.

Force Field: A suitable force field is chosen to describe the potential energy of the system, defining the interactions between all atoms (bond stretching, angle bending, van der Waals forces, and electrostatic interactions).

Simulation: The simulation proceeds by solving Newton's equations of motion for each atom, tracking their trajectories over time at a specific temperature and pressure.

From the simulation, several key properties can be analyzed:

Radial Distribution Functions (RDFs): These functions describe the probability of finding one atom at a certain distance from another. For example, the Na-O RDF would confirm the coordination number of six oxygen atoms around the sodium ion and reveal the structure of the surrounding water molecules.

Water Dynamics: The mobility and orientation of water molecules in the hydration shells of the ions can be quantified. This includes calculating the residence time of water molecules near the ions and their rotational dynamics, which are often slower compared to bulk water.

Modeling of Impurity Incorporation and Its Energetic Landscape in Crystal Growth

The dithionate anion can act as an impurity during the crystallization of other salts, significantly altering their growth and morphology. A notable example is its effect on sodium chlorate (B79027) (NaClO₃) crystals, which change from a cubic to a tetrahedral shape when dithionate is present in the growth solution. researchgate.net

Computational modeling helps to understand the energetic reasons behind this phenomenon. The process of an impurity molecule being incorporated into a growing crystal involves several steps, including surface adsorption and diffusion, each with an associated change in energy. longdom.org

Theoretical models of impurity action often fall into two categories:

Pinning Mechanism: Adsorbed impurities can "pin" the movement of growth steps on the crystal surface, slowing or stopping growth on that face. longdom.org

Competitive Adsorption: Impurity molecules compete with solute molecules for active sites on the crystal surface. longdom.org

Modeling the energetic landscape involves calculating the energy of the crystal surface with and without the adsorbed impurity, as well as the energy of the bulk crystal with the impurity incorporated as a defect. These calculations can reveal which crystal faces are most likely to interact with the impurity and the energetic favorability of substitution, explaining the observed changes in crystal morphology.

Density Functional Theory (DFT) Applications for Predicting Vibrational Spectra and Reactivity

Density Functional Theory (DFT) is a versatile computational method used to investigate a wide range of molecular properties, including vibrational frequencies and chemical reactivity. researchgate.netnih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the characteristic vibrations of a molecule's chemical bonds. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. mdpi.com The process involves:

Optimizing the geometry of the molecule (or crystal unit cell) to find its lowest energy structure.

Calculating the second derivatives of the energy with respect to atomic displacements. This results in a Hessian matrix.

Diagonalizing the mass-weighted Hessian matrix to obtain the vibrational frequencies and normal modes. chemrxiv.org

For sodium dithionate dihydrate, DFT calculations could predict its IR and Raman spectra. The results would allow for a detailed assignment of the peaks observed in experimental spectra, such as the ATR-FTIR spectrum, to specific molecular motions like S-S stretching, S-O symmetric and asymmetric stretches, and O-S-O bending modes. researchgate.net Often, a small scaling factor is applied to the calculated frequencies to improve agreement with experimental data, accounting for approximations in the theory and anharmonicity. nih.gov

Table 7.2: Representative Vibrational Modes for the Dithionate Anion

| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |

| ν(S-S) | Sulfur-sulfur bond stretching | Low frequency |

| νₐ(SO₃) | Asymmetric stretching of SO₃ groups | High frequency |

| νₛ(SO₃) | Symmetric stretching of SO₃ groups | High frequency |

| δ(O-S-O) | Bending and deformation modes | Mid-to-low frequency |

| Lattice Modes | Vibrations of ions and water in the crystal | Very low frequency |

Conceptual DFT provides a framework for understanding chemical reactivity using various calculated indices. longdom.orgresearchgate.net The dithionate anion is known to be kinetically stable, yet thermodynamically, it is prone to oxidation to sulfate (B86663), with a favorable Gibbs free energy change of approximately -300 kJ/mol. wikipedia.org DFT reactivity indices can help explain this behavior.

Key reactivity descriptors include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

Chemical Hardness (η): This is a measure of the molecule's resistance to a change in its electron distribution. A large HOMO-LUMO gap generally implies high hardness and low reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons.

Fukui Functions: These functions indicate which atoms within a molecule are most susceptible to nucleophilic or electrophilic attack.

By calculating these indices for the dithionate anion, researchers can quantitatively assess its kinetic stability and predict the most likely sites for reaction with oxidizing or reducing agents, aligning with the experimental observation that it reacts with strong oxidants to form sulfate. testbook.com

Advanced Analytical Methodologies for Dithionate Quantification and Speciation

Chromatographic Techniques for Dithionate (B1226804) Separation and Detection

Chromatography is a powerful technique for separating components of a mixture, making it highly suitable for analyzing complex solutions containing dithionate and other related sulfur compounds. nih.gov Ion chromatography and capillary electrophoresis are the most prominent chromatographic methods for dithionate analysis.

Ion Chromatography (IC)

Ion chromatography (IC) is a sensitive and reliable method for the simultaneous determination of dithionate and other anions like sulfate (B86663). acs.orgresearchgate.net This technique is frequently used for analyzing industrial process solutions, such as those from pyrolusite leaching or flue gas desulfurization. researchgate.netacs.org The method typically employs a suppressed conductivity detector for enhanced sensitivity. acs.orgresearchgate.netacs.org The separation is achieved on an anion-exchange column, with an eluent such as potassium hydroxide (B78521) (KOH) often generated via a gradient to ensure high resolution and appropriate retention times. acs.orgacs.org

Research has shown that IC can provide a simple, one-step, and automatable method for the rapid and accurate determination of dithionate, offering a significant improvement over traditional wet chemistry methods like iodometric titration. researchgate.netacs.org The performance of IC methods is characterized by low detection limits, wide linear ranges, and high accuracy. For instance, a method using a KOH gradient eluent achieved detection limits of 0.63 mg/L for dithionate. acs.orgresearchgate.netacs.org

Capillary Electrophoresis (CE)

Capillary Zone Electrophoresis (CZE), a form of CE, is another rapid and efficient technique for separating and quantifying inorganic anions, including dithionate. thermofisher.com Separation in CZE is based on the differential migration of ions in an electrolyte solution (background electrolyte or BGE) under the influence of an electric field. semanticscholar.org This method is valued for its high separation efficiency and the small sample volumes required. conicet.gov.ar

For dithionate analysis, a BGE containing a flow modifier is often used to control the electroosmotic flow (EOF) and achieve separation from other anions like thiosulfate (B1220275), chloride, and sulfate. thermofisher.com The technique can be optimized by adjusting parameters such as the BGE composition and pH, applied voltage, and capillary temperature to achieve the desired resolution and analysis time. core.ac.uk

Interactive Table 1: Chromatographic Methods for Dithionate Analysis

| Analytical Method | Technique | Column/Capillary | Eluent/BGE | Detector | Detection Limit (Dithionate) | Linearity Range (Dithionate) | Reference(s) |

|---|---|---|---|---|---|---|---|

| Ion Chromatography | Gradient Elution | Anion-exchange column | Potassium Hydroxide (KOH) gradient | Suppressed Conductivity | 0.63 mg/L | 5–200 mg/L | acs.org, acs.org, researchgate.net |

| Ion-Pair Chromatography | HPLC | Not specified | Not specified | UV Absorbance | 0.5 mg/L (for a derivative) | 11.52 to 58.88 mg L−1 | researchgate.net |

| Capillary Electrophoresis | CZE | Fused silica (B1680970) capillary (720-mm x 50-µm i.d.) | 5 mmol/L Chromate buffer with 0.5 mmol/L EOF modifier | Not specified | Not specified | Not specified | core.ac.uk |

| Capillary Electrophoresis | CZE | Uncoated fused-silica capillary (60 cm x 75 µm i.d.) | 100 mM Tris-phosphate buffer (pH 2.5) with 20 mM 2-HPβCD and 1 mM sodium dithionite (B78146) | Diode Array (301 nm) | Not applicable | Not applicable | conicet.gov.ar |

Electrochemical Methods for Redox Potential Characterization

Electrochemical methods are instrumental in studying the redox behavior of dithionate. Techniques such as cyclic voltammetry and polarography can elucidate the mechanisms of electrode processes and determine redox potentials.

Voltammetry

Voltammetric studies have investigated the electrochemical behavior of dithionite (S₂O₄²⁻), a related sulfur oxyanion, at various electrodes, often in alkaline solutions. ugent.bescilit.comscilit.com These studies show that dithionite undergoes a two-step oxidation process at a platinum electrode, with sulfite (B76179) (SO₃²⁻) being a stable intermediate product. researchgate.netelectrochemsci.orgrsc.org The first oxidation step, from dithionite to sulfite, is typically controlled by mass transport, making it suitable for analytical applications. rsc.org The second step involves the oxidation of sulfite to sulfate (SO₄²⁻). rsc.org

The oxidation potential of dithionite starts at approximately -0.55 V vs. SCE. researchgate.netelectrochemsci.org The presence of other sulfur species, such as sulfide (B99878), can interfere with the electrochemical analysis of sulfite produced from dithionite oxidation. electrochemsci.org In some applications, such as in the analysis of dyeing processes, voltammetric sensors have been developed to monitor dithionite concentrations in real-time. enscada.com

Polarography

Differential pulse polarography has been successfully applied to determine dithionite content in various samples. researchgate.net This method involves applying a series of voltage pulses to a dropping mercury electrode and measuring the resulting current. The technique offers good sensitivity and a defined linear range for quantification. For example, a method for dithionite analysis achieved a linear range from 3.2 × 10⁻⁵ to 2.2 × 10⁻³ mol L⁻¹ with a detection limit of 1.95 × 10⁻⁵ mol L⁻¹. researchgate.net

Interactive Table 2: Electrochemical Studies of Dithionate and Related Compounds

| Technique | Analyte | Electrode | Key Findings | Potential Range (vs. SCE) | Reference(s) |

|---|---|---|---|---|---|

| Cyclic Voltammetry | Dithionite | Platinum Rotating Disc | Two-step oxidation with sulfite as a stable intermediate. | Step 1 starts at -0.55 V | researchgate.net, electrochemsci.org, rsc.org |

| Linear Sweep Voltammetry | Anthrahydroquinone (in presence of dithionite) | Platinum, Glassy Carbon, Gold, Palladium | Adsorbed anthraquinone (B42736) can be removed by polarizing the electrode at negative potentials. | Oxidation wave at ~-0.65 V | rsc.org |

| Differential Pulse Polarography | Dithionite | Dropping Mercury Electrode | Linear range from 3.2 × 10⁻⁵ to 2.2 × 10⁻³ mol L⁻¹. | Not specified | researchgate.net |

| Spectroelectrochemistry | Heme Enzymes (using dithionite as reductant) | Silver Ring | Enables straightforward identification of native and non-native heme configurations without redox mediators. | Not applicable | nih.gov |

Spectrophotometric Approaches for Concentration Determination

Spectrophotometry offers a range of methods for determining dithionate concentration, often relying on a chemical reaction to produce a chromophore that can be quantified by measuring its absorbance at a specific wavelength.

One established method involves the quantitative oxidation of dithionate to sulfate using hydrogen peroxide in an acidic solution at elevated temperatures. rsc.org The total sulfate concentration is then measured, and the initial dithionate concentration is calculated by subtracting the sulfate concentration of a sample not subjected to oxidation. rsc.org This method can determine concentrations as low as 1 x 10⁻⁴ M sulfate. rsc.org

Another approach involves precipitating dithionate ions using a specific reagent, such as bis(diethylenetriamine)nickel(II) chloride, to form a complex. oup.com The concentration of the unreacted reagent in the supernatant is then determined spectrophotometrically, allowing for the indirect quantification of the dithionate. oup.com This precipitation method is notable for its lack of interference from other common sulfur oxyanions like sulfate, sulfite, and thiosulfate. oup.com

Other spectrophotometric methods have been developed for related compounds like dithionite, which can be adapted or are relevant in contexts where dithionate is a decomposition product. For instance, a rapid method for dithionite is based on the reduction of naphthol yellow S in an ammonia-containing solution, with the resulting product's absorbance measured at 502 nm. researchgate.net

Interactive Table 3: Spectrophotometric Methods for Dithionate Determination

| Method | Principle | Reagents | Wavelength | Concentration Range | Reference(s) |

|---|---|---|---|---|---|

| Indirect Sulfate Determination | Oxidation of dithionate to sulfate, followed by sulfate measurement. | Hydrogen peroxide, Hydrochloric acid, Barium chloride, Potassium chromate | Not specified | As low as 1 x 10⁻⁴ M sulfate | rsc.org |

| Precipitation Spectrophotometry | Precipitation of dithionate with [Ni(dien)₂]Cl₂, followed by measurement of excess Ni(II) in supernatant. | Bis(diethylenetriamine)nickel(II) chloride, Dimethylglyoxime | Not specified | Not specified | oup.com |

| Catechol Violet Method | Determination of aluminum in dithionite soil extracts. | Catechol violet | 585 nm | Detection limit of 5 mg/kg Al in soil | tandfonline.com |

| Naphthol Yellow S Reduction (for Dithionite) | Reduction of naphthol yellow S by dithionite. | Naphthol yellow S, Ammonia | 502 nm | 16.7 - 133.1 mg/L | researchgate.net |

In Situ Monitoring Techniques for Crystallization and Reaction Dynamics

Process Analytical Technology (PAT) provides tools for real-time, in-situ monitoring of chemical processes, including crystallization and reaction dynamics involving dithionate. researchgate.net These techniques are crucial for understanding and controlling process parameters to ensure product quality.

Raman Spectroscopy

In-situ Raman spectroscopy is a powerful non-destructive technique for monitoring reactions and crystallization processes in real-time. mt.comnih.gov It provides specific information about reaction kinetics, mechanisms, pathways, and polymorphic transitions by tracking changes in the concentration of reactants, intermediates, and products. mt.comirb.hr The technique has been used to monitor the decomposition of sodium dithionite and the formation of its products, including dithionate. research-solution.com Raman spectroscopy can also be employed to study the effect of impurities, such as dithionate, on the crystal growth of other compounds. For example, it has been used to investigate the impact of sodium dithionate on the growth of sodium chlorate (B79027) crystals. researchgate.net High-pressure Raman spectroscopy studies have also been conducted on sodium dithionite to understand the behavior of its S-S bond under stress, which can serve as a model for disulfide bridges in proteins. researchgate.net

Other In Situ Techniques

Other PAT tools are also valuable. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to monitor the supersaturation decay during crystallization. researchgate.net Focused Beam Reflectance Measurement (FBRM) is employed to track the evolution of the crystal size distribution over time. researchgate.net In-situ X-ray diffraction can also be used to monitor crystallization, although it can be challenging due to low solid concentrations and high background scattering from the solution phase. researchgate.net These methods, often used in combination, provide a comprehensive understanding of the dynamic processes occurring in solution and during crystallization. researchgate.netnih.gov

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways for Enhanced Yield and Purity

The development of advanced applications for sodium dithionate (B1226804) dihydrate is fundamentally linked to the availability of high-purity material produced through efficient and scalable methods. Current research is aimed at moving beyond traditional synthesis routes to improve both yield and purity.

Established methods for producing sodium dithionate include the oxidation of sodium bisulfite with manganese dioxide or the oxidation of sodium thiosulfate (B1220275) with chlorine. wikipedia.org Another historical method involves the reaction of sodium sulfite (B76179) with silver nitrate, which can achieve yields of approximately 70%. While functional, these pathways present challenges, such as the use of heavy metals (manganese), hazardous reagents like chlorine gas, or expensive materials. Early synthesis attempts often suffered from low yields, a problem that was later mitigated by improved control of reaction conditions such as temperature. The ion exchange technique has also been identified as a significant advancement for preparing various dithionate salts with better purity.

Future research is essential to develop more economical, environmentally benign, and efficient synthetic pathways. Key areas of exploration include:

Green Chemistry Approaches: Investigating the use of "greener" oxidizing agents to replace manganese dioxide and chlorine, thereby reducing hazardous waste and improving the environmental profile of the synthesis.

Catalytic Routes: Developing novel catalytic systems that can facilitate the oxidation of less expensive sulfur-based precursors with high selectivity, potentially lowering the energy requirements and increasing the atom economy of the reaction.

Advanced Purification Techniques: Focusing on the refinement of purification methods beyond simple recrystallization. Techniques such as advanced ion exchange chromatography and controlled crystallization processes are needed to achieve the ultra-high purity required for applications in optics and electronics.

Deeper Investigations into the Crystal Growth Mechanisms of Dithionate-Containing Systems

The influence of the dithionate ion on the crystallization process of other compounds is a significant area of study, with implications for industrial manufacturing and materials science. Sodium dithionate is a well-documented crystal habit modifier, particularly for sodium chlorate (B79027).

Research has shown that adding sodium dithionate as an impurity to a sodium chlorate solution can alter the resulting crystal shape from cubic to tetrahedral. google.com This effect is a result of the dithionate ion's influence on the crystal growth mechanisms at the molecular level. Studies analyzing the relationship between crystal growth rate (R) and solution supersaturation (σ) have revealed that different crystal faces can exhibit different growth mechanisms, such as the spiral growth model or two-dimensional nucleation models, and that the presence of dithionate can influence which mechanism dominates. wikipedia.orggoogle.com In some cases, a coexistence of different growth mechanisms on equivalent crystal faces has been observed under the same experimental conditions. google.com The history of the crystal and the method of achieving supersaturation (e.g., by increasing or decreasing temperature) can also alter the growth mechanism. wikipedia.org

Future investigations should aim to build upon this foundational knowledge. Promising research directions include:

Expansion to Other Crystal Systems: Systematically studying the effect of sodium dithionate as a habit modifier on a wider range of inorganic and organic crystalline materials to understand the general principles of its interaction.

Computational Modeling: Employing molecular dynamics and other simulation techniques to model the interaction of dithionate ions at the crystal-solution interface. This would provide a deeper, atomistic understanding of how it alters surface energies and growth kinetics of specific crystal faces.

Hartman-Perdock Theory Application: Applying crystal growth theories, such as the Hartman-Perdock theory which relates crystal morphology to the internal crystal structure, to predict the influence of dithionate on new systems. This could accelerate the discovery of new crystal engineering applications.

Development of New Functional Materials Utilizing Dithionate's Unique Structural and Optical Properties

Sodium dithionate dihydrate is not merely a processing aid; the compound itself possesses intrinsic properties that make it a candidate for new functional materials, particularly in the realm of optics and supramolecular chemistry.

Recent studies have identified this compound as a highly efficient nonlinear optical material. sciencemadness.orgarabjchem.org It exhibits strong stimulated Raman scattering (SRS), a nonlinear optical effect where it converts laser light to other frequencies. It is classified as a promising χ⁽³⁾ nonlinear crystalline medium, capable of generating multiple Stokes and anti-Stokes laser lines from two primary SRS-promoting vibrational modes. sciencemadness.orgarabjchem.org This property makes it valuable for the development of Raman lasers and frequency converters.

Beyond optics, sodium dithionate serves as a key reagent in the synthesis of other advanced materials.

It has been used as a radical initiator for the polymerization of perfluorodiiodides and dienes to create high-molecular-weight semifluorinated iodo-ene polymers, which are desirable for their processability and high fluorine content. rsc.org

In supramolecular chemistry, sodium dithionate is used as a reducing agent to form radical cations from bipyridinium units. These radicals then dimerize and self-assemble into two-dimensional supramolecular organic frameworks (SOFs), which are porous materials with potential applications in sensing and separations. rsc.org

Future research should focus on leveraging these unique characteristics:

Doped and Modified Crystals: Investigating how doping this compound crystals with various ions could tune their nonlinear optical properties for specific laser applications.

Thin-Film Deposition: Developing methods to grow high-quality thin films of this compound, which could enable its integration into photonic circuits and other micro-optical devices.

Polymer and Framework Diversification: Exploring the use of sodium dithionate as an initiator or reagent with a broader range of monomers and molecular building blocks to create new polymers and frameworks with tailored thermal, chemical, or electronic properties.

| Emerging Application | Function of Dithionate | Resulting Material/Effect | Reference |

| Nonlinear Optics | Active Medium | Efficient Stimulated Raman Scattering (SRS) for laser frequency conversion. | sciencemadness.orgarabjchem.org |

| Polymer Synthesis | Radical Initiator | High-molecular-weight semifluorinated iodo-ene polymers. | rsc.org |

| Supramolecular Chemistry | Reducing Agent | Self-assembled 2D Supramolecular Organic Frameworks (SOFs). | rsc.org |

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring of Dithionate Processes

To fully understand and control the processes involving sodium dithionate, from its synthesis to its application in crystal growth, advanced in-situ monitoring techniques are indispensable. Real-time data allows for process optimization and a deeper understanding of reaction and crystallization dynamics.

Techniques are already being employed to monitor crystallization where sodium dithionate is used as a habit modifier. For instance, imaging techniques can track the evolution of total crystal volume and surface area in real time, allowing for the calculation of growth rates of individual crystal faces. scribd.com Spectroscopic methods are also crucial; Raman spectroscopy has been used to identify the specific vibrational modes in this compound crystals that are responsible for its stimulated Raman scattering activity. sciencemadness.org For other crystalline systems, techniques like in-situ atomic force microscopy (AFM) have been used to observe dissolution and growth at the nanoscale, providing insights into surface reaction mechanisms.

Future research should be directed toward the development and application of more sophisticated analytical methods:

Integrated In-Situ Analysis: Combining multiple in-situ techniques, such as Raman spectroscopy and high-speed imaging, to simultaneously obtain both chemical (e.g., solution concentration, polymorphic form) and morphological (e.g., size, shape) information during crystallization.

AFM and X-ray Tomography: Applying high-resolution imaging like in-situ AFM to directly observe the effect of dithionate ions on step-edge dynamics during crystal growth. Three-dimensional X-ray computed tomography (XCT) could be used to track the structural evolution of a population of crystals in real time. scribd.com

Process Analytical Technology (PAT): Implementing these advanced analytical tools as part of a PAT framework for the industrial manufacturing of crystalline products where sodium dithionate is used as a modifier. This would enable real-time quality control and process optimization.

Interdisciplinary Research Integrating Dithionate Chemistry with Fields such as Condensed Matter Physics or Advanced Manufacturing

The full potential of this compound will be realized through interdisciplinary collaborations that connect its fundamental chemistry to applied science and engineering fields.

Condensed Matter Physics: The discovery of efficient stimulated Raman scattering in this compound crystals provides a direct and fertile link to condensed matter physics. sciencemadness.orgarabjchem.org The study of its nonlinear optical properties, lattice vibrations (phonons), and their interaction with light falls squarely within this domain. Future collaborations could explore phenomena such as phonon-polaritons and investigate its properties under extreme conditions of pressure and temperature to uncover new physical behaviors.

Advanced Manufacturing: Sodium dithionate is relevant to advanced manufacturing on multiple fronts. Its role as a crystal habit modifier is a form of process control for manufacturing crystalline particles with specific, desired morphologies. google.com Its use as an initiator for specialty fluoropolymers contributes to the manufacturing of advanced materials. rsc.org Furthermore, processes have been designed for the recovery of valuable metals from industrial liquors (e.g., from spent batteries) that involve the crystallization and subsequent thermal decomposition of sodium dithionate, integrating it into the circular economy and advanced recycling. acs.org

Future interdisciplinary research should seek to:

Design of Optical Devices: Combine the expertise of materials chemists and physicists to design and fabricate novel solid-state Raman lasers and other photonic devices based on dithionate crystals.

Process Intensification: Involve chemical engineers to integrate the use of dithionate as a habit modifier into continuous manufacturing platforms, potentially using advanced techniques like oscillatory baffled crystallizers for superior control.

Sustainable Manufacturing: Collaborate with environmental engineers and materials scientists to optimize recycling processes that involve dithionate intermediates, improving efficiency and minimizing waste in the broader context of sustainable manufacturing.

Q & A

Q. What experimental methods are recommended for synthesizing high-purity sodium dithionate dihydrate single crystals?

Single crystals of Na₂S₂O₆·2H₂O can be synthesized by controlled cooling of a saturated aqueous solution. A saturated solution of Na₂S₂O₆ is prepared at 45°C and slowly cooled to 25°C over several hours. This method yields clear, air-stable crystals suitable for crystallographic studies. Cylindrical samples (2–3 cm long, 2 cm diameter) are cut and mounted on Teflon holders for NMR experiments . For hygroscopic analogs like Li₂S₂O₆·2H₂O, closed systems with desiccants (e.g., CaCl₂) are required to maintain stability during crystal growth .

Q. How can vibrational spectroscopy (IR/Raman) be used to characterize this compound?

Vibrational spectroscopy reveals the symmetry-breaking effects of the crystal lattice. The (S₂O₆)²⁻ ion, with free-ion symmetry D3d, adopts a lower Cs site symmetry in the unit cell. This results in distinct splitting of S–O stretching modes (e.g., νasym(S–O) at 950–1000 cm⁻¹ in IR and Raman spectra). Overtones and combination bands in the infrared spectrum (e.g., 2000–4000 cm⁻¹) are attributed to hydrogen-bonded water molecules, requiring single-crystal measurements to minimize scattering artifacts .

Q. What crystallographic data supports the structural analysis of this compound?

X-ray diffraction and NMR studies confirm that Na₂S₂O₆·2H₂O is isostructural with Li₂S₂O₆·2H₂O, both belonging to the orthorhombic system. Proton NMR spectra show doublet splittings (e.g., 10–15 G) due to the two inequivalent water molecules in the unit cell. The equilibrium O–H···O hydrogen bond distance (1.515 ± 0.015 Å) and torsional barrier height (6.0 ± 1 kcal/mol) are derived from combined NMR and IR data .

Advanced Research Questions

Q. How can discrepancies between NMR-derived proton positions and X-ray crystallographic data be resolved?

Discrepancies arise from dynamic vs. static models of water molecule orientation. In Na₂S₂O₆·2H₂O, NMR first-moment analysis (e.g., M₁ vs. cos²(φ)) assumes rapid proton exchange, while X-ray data reflect time-averaged positions. Pedersen’s theory reconciles these by incorporating torsional frequencies (ωₓ ≈ 120 cm⁻¹ from IR) to model librational motion. The ratio R = Rinter/Rintra > 1.6 validates the dynamic model for NMR interpretation .

Q. What methodological challenges exist in detecting dithionate ions in complex matrices?

Dithionate (S₂O₆²⁻) is resistant to common oxidants (e.g., permanganate), complicating its quantification in redox-active systems. Ion chromatography with suppressed conductivity detection or isotopic labeling (e.g., ³⁵S) is recommended. False negatives may occur in UV-Vis assays due to overlapping absorbance from sulfite/sulfate byproducts. Calibration with synthetic standards (e.g., Na₂S₂O₆·2H₂O) is critical .

Q. How does the thermal decomposition pathway of this compound inform its stability in experimental conditions?

Thermogravimetric analysis (TGA) shows a two-step decomposition:

- Step 1 (110°C): Loss of crystalline water (2 H₂O molecules, 14.8% mass loss).

- Step 2 (267°C): Breakdown into Na₂SO₄ and SO₂ (exothermic, ΔH ≈ 200 kJ/mol).

In situ XRD confirms intermediate anhydrous Na₂S₂O₆ phases. Decomposition kinetics follow a diffusion-controlled model (Ea ≈ 85 kJ/mol), requiring inert atmospheres for high-temperature studies .

Q. What advanced NMR techniques are used to study water dynamics in this compound?

²H NMR quadrupolar echo spectroscopy probes water reorientation times (τ ≈ 10⁻⁹–10⁻¹¹ s). For Na₂S₂O₆·2H₂O, the asymmetry parameter (η ≈ 0.15) and principal components of the electric field gradient tensor (e²qQ/h ≈ 200 kHz) indicate restricted rotation. Cross-polarization magic-angle spinning (CP-MAS) ¹H NMR further resolves hydrogen-bonding networks, correlating with IR-derived torsional frequencies .

Methodological Notes

- Controlled Synthesis: Crystal quality impacts spectroscopic reproducibility. Monitor solution supersaturation to avoid secondary phases (e.g., tetrahydrate below 24°C in Li₂S₂O₆ systems) .

- Data Contradictions: Combine multiple techniques (e.g., NMR, XRD, IR) to distinguish static vs. dynamic structural models.

- Thermal Analysis: Use high-resolution TGA-MS to detect SO₂ off-gassing, which interferes with downstream analytical setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。